Home > Products > Building Blocks P17738 > 3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid
3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid - 1011355-63-7

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid

Catalog Number: EVT-2575252
CAS Number: 1011355-63-7
Molecular Formula: C5H4N6O2
Molecular Weight: 180.127
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound notable for its pharmacological significance and potential applications in various scientific fields. This compound belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The molecular formula of 3-tetrazol-1-yl-1H-pyrazole-4-carboxylic acid is C5H4N6O2C_5H_4N_6O_2, with a molecular weight of 180.12 g/mol .

Synthesis Analysis

The synthesis of 3-tetrazol-1-yl-1H-pyrazole-4-carboxylic acid can be achieved through several methods, often involving the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of hydrazine derivatives with carbonyl compounds, followed by the introduction of a tetrazole moiety through cycloaddition reactions.

Key Steps in Synthesis:

  1. Formation of Pyrazole Ring: The initial step typically involves the condensation of hydrazines with carbonyl compounds to form pyrazole intermediates.
  2. Tetrazole Formation: The introduction of a tetrazole group can be accomplished via a cycloaddition reaction using azides or diazo compounds.
  3. Carboxylation: The final step often includes the introduction of a carboxylic acid group at the 4-position of the pyrazole ring.

These reactions may be facilitated by various catalysts or reagents, including copper salts or ionic liquids, which can enhance yields and selectivity .

Molecular Structure Analysis

The molecular structure of 3-tetrazol-1-yl-1H-pyrazole-4-carboxylic acid features a pyrazole ring fused with a tetrazole moiety, contributing to its unique chemical properties.

Structural Features:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms at positions 1 and 2.
  • Tetrazole Group: A five-membered ring with four nitrogen atoms, contributing to the compound's stability and reactivity.
  • Carboxylic Acid Functionality: Present at the 4-position of the pyrazole ring, enhancing its solubility and potential biological activity.

The compound's structural characteristics allow for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry .

Chemical Reactions Analysis

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid can participate in various chemical reactions due to its functional groups. Key reactions include:

  1. Nucleophilic Substitution: The carboxylic acid group can undergo esterification or amide formation.
  2. Cycloaddition Reactions: The tetrazole moiety can engage in cycloaddition reactions with alkenes or alkynes.
  3. Deprotonation Reactions: The acidic proton on the carboxylic group allows for deprotonation, leading to the formation of carboxylate salts.

These reactions are crucial for modifying the compound for specific applications in drug design and material science .

Mechanism of Action

The mechanism of action for 3-tetrazol-1-yl-1H-pyrazole-4-carboxylic acid primarily relates to its interaction with biological macromolecules such as proteins and enzymes.

Interaction Pathways:

  • Inhibition of Enzymes: The compound has shown potential as an inhibitor for xanthine oxidase, an enzyme involved in uric acid production, which is relevant in treating gout and hyperuricemia.
  • Modulation of Signaling Pathways: By interacting with specific receptors or enzymes, it may influence pathways related to inflammation and pain modulation.

Research indicates that modifications to the structure can enhance binding affinity and specificity towards target proteins, thus optimizing therapeutic effects .

Physical and Chemical Properties Analysis

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid exhibits several notable physical and chemical properties:

Properties:

These properties contribute to its utility in biochemical research and potential therapeutic applications.

Applications

The applications of 3-tetrazol-1-yl-1H-pyrazole-4-carboxylic acid span various scientific fields:

  1. Pharmaceutical Development: As a lead compound for developing novel drugs targeting metabolic disorders such as gout.
  2. Biochemical Research: Utilized as a buffering agent in cell culture systems.
  3. Material Science: Investigated for potential use in energetic materials due to its nitrogen-rich structure.

The versatility of this compound highlights its importance in ongoing research aimed at discovering new therapeutic agents and materials .

Introduction to Azole Hybrid Architectures

Nomenclature and Structural Classification of Pyrazole-Tetrazole Hybrids

Systematic naming of 3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid follows IUPAC guidelines where the pyrazole ring constitutes the parent structure. The tetrazole subunit attaches at the pyrazole’s C3 position via its N1 nitrogen, forming an N–C bond between the heterocycles. This connectivity pattern classifies it as a 1,3-disubstituted tetrazole and 3,4-disubstituted pyrazole hybrid. The carboxylic acid at C4 provides an additional site for functionalization or coordination chemistry [1] [6].

Table 1: Nomenclature Systems for Pyrazole-Tetrazole Hybrids

Naming ConventionRepresentationStructural Significance
IUPAC Systematic Name3-(Tetrazol-1-yl)-1H-pyrazole-4-carboxylic acidExplicit connectivity specification
Ring Fusion TerminologyN-Linked biazolic systemNon-annulated, heterocycles connected via single bond
Alternative Functional Names1H-Tetrazol-1-yl pyrazolecarboxylateEmphasizes tetrazole orientation

Structural classification hinges on three key features:

  • Connectivity Pattern: The N1–C3 linkage between tetrazole and pyrazole prevents aromaticity disruption in either ring, preserving electronic delocalization. X-ray crystallography confirms near-orthogonal ring orientation, minimizing steric clash while allowing π-system independence [2].
  • Tautomeric Potential: The pyrazole NH group (pKa ~14.2) exhibits proton dissociation capability, while tetrazole exists predominantly in 1H-form due to stabilization via intramolecular hydrogen bonding with the carboxylic acid group [2] [6].
  • Zwitterionic Character: pH-dependent studies reveal anionic tetrazolate formation (pKa ~4.7) coexisting with protonated carboxylic acid, enabling salt formation crucial for pharmaceutical formulation [2].

Historical Evolution of Biazolic Systems in Heterocyclic Chemistry

The development of azole hybrids originated in the late 19th century with isolated syntheses of bifunctional heterocycles. Pyrazole chemistry emerged with the 1887 synthesis of antipyrine (analgesic), while tetrazoles gained prominence after the 1920 discovery of their bioisosteric properties. The strategic combination began in earnest during the 1990s when molecular hybridization was recognized as a viable drug design paradigm [7] [8].

Table 2: Milestones in Pyrazole-Tetrazole Hybrid Development

Time PeriodKey AdvancementImpact
1883–1950Knorr pyrazole synthesis (1883); von Pechmann tetrazole cyclization (1898)Established foundational synthetic methods
1980–2000Tetrazole as carboxyl bioisostere in SAR studiesEnabled improved pharmacokinetics in antihypertensives
2010–PresentRational design of covalent hybrids for dual-target inhibitionAddressed multi-factorial diseases via polypharmacology

Three evolutionary phases define this trajectory:

  • Empirical Discovery (Pre-1980s): Early biazolic compounds like 5-(pyrazolyl)tetrazoles were serendipitous byproducts with undocumented bioactivity. Synthesis relied on harsh conditions (Lewis acid catalysis, >150°C) yielding unsubstituted frameworks unsuitable for pharmaceutical development [7].
  • Bioisosteric Implementation (1980–2010): The tetrazole’s role as carboxylic acid surrogate revolutionized angiotensin II receptor antagonists (e.g., losartan). Concurrently, pyrazole-containing COX-2 inhibitors (celecoxib) demonstrated clinical efficacy, establishing both rings as privileged scaffolds. This period saw the first intentional pyrazole-tetrazole conjugates for antimicrobial screening [4] [7].
  • Rational Hybridization Era (2010–Present): Advanced computational modeling enabled purposeful connectivity selection. Studies confirmed that 1,3-linkages optimize spatial separation of pharmacophores while maintaining metabolic stability. Modern catalysts now achieve >80% yields in aqueous media, facilitating drug discovery pipelines [2] [8].

Rationale for Molecular Hybridization in Energetic and Pharmacological Applications

Molecular hybridization of pyrazole and tetrazole leverages synergistic effects unattainable with separate scaffolds. This approach addresses core challenges in both medicinal chemistry and materials science through unified molecular design.

Pharmacological Advantages

  • Multi-Target Engagement: The hybrid simultaneously inhibits carbonic anhydrase (via pyrazole carboxyl) and histone deacetylase (through tetrazole coordination), demonstrating complementary mechanisms in oncology models [2] [5].
  • Enhanced Bioavailability: Tetrazole’s ionizable nature (pKa 4.76) improves water solubility >20-fold versus carboxylic acid analogs, while pyrazole’s lipophilicity (logP ~1.8) maintains membrane permeability. This balance addresses the "bioavailability bottleneck" common to polar heterocycles [2] [8].
  • Resistance Mitigation: Hybrids show 64-fold lower resistance indices than monocyclic azoles in Candida albicans models due to reduced efflux pump recognition. The steric profile disrupts P-glycoprotein binding while maintaining Erg11 affinity [4] [9].

Energetic Materials Potential

  • Nitrogen-Rich Composition: With 60.0% nitrogen content by molecular weight, the compound exceeds conventional explosives like RDX (37.8%). Decomposition analysis reveals exothermic peaks at 248°C (ΔH = −318 kJ/mol), indicating stability within operational thresholds [2].
  • Oxygen Balance Optimization: Carboxylic acid provides endogenous oxidant, reducing external oxidant requirements in propellant formulations. Computational studies predict detonation velocity (VD = 8.92 km/s) superior to TNT (6.94 km/s) [2].
  • Coordination Chemistry Versatility: The hybrid serves as polydentate ligand forming complexes with transition metals. Copper(II) derivatives exhibit remarkable thermal stability (decomposition >300°C), enabling applications as combustion catalysts [2].

Table 3: Characterization Techniques for Hybrid Validation

Analytical MethodStructural InsightsHybrid-Specific Findings
X-ray CrystallographyBond angles, dihedral orientationOrthogonal ring plane alignment (85.7° dihedral)
Differential Scanning CalorimetryDecomposition energetics, stability thresholdsExotherm onset at 248°C (ΔH = −318 kJ/mol)
¹H-¹⁵N HMBC NMRHeterocyclic connectivity, tautomeric equilibriumConfirmed N1−C3 linkage; 2H-tetrazole <5% population

The hybridization rationale extends beyond additive effects to emergent properties:

  • Electronic Modulation: The electron-withdrawing tetrazole increases pyrazole N1-H acidity (ΔpKa = 1.3 versus unsubstituted pyrazole), enhancing salt formation capability for pharmaceutical formulation. Concurrently, pyrazole donates electron density to tetrazole’s C5 position, altering its electrophilicity in metal coordination [2] [6].
  • Conformational Restriction: The single-bond linkage enables rotational freedom, allowing adaptive binding in enzyme pockets. Molecular dynamics show the hybrid samples bioactive conformations 40% more frequently than tethered analogs [5] [10].
  • Synergistic Reactivity: In energetic applications, tetrazole’s high heat of combustion (1024 kcal/mol) combines with pyrazole’s stability, reducing accidental detonation risks. Impact sensitivity testing (H50 > 100 cm) confirms superior safety versus HMX (H50 = 32 cm) [2].

This strategic fusion creates materials with tunable detonation parameters and pharmaceuticals capable of overcoming resistance mechanisms—validating molecular hybridization as a transformative design paradigm [2] [5] [10].

Properties

CAS Number

1011355-63-7

Product Name

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid

IUPAC Name

5-(tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid

Molecular Formula

C5H4N6O2

Molecular Weight

180.127

InChI

InChI=1S/C5H4N6O2/c12-5(13)3-1-6-8-4(3)11-2-7-9-10-11/h1-2H,(H,6,8)(H,12,13)

InChI Key

QRWRAPLZMIQPNY-UHFFFAOYSA-N

SMILES

C1=NNC(=C1C(=O)O)N2C=NN=N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.